Cas no 136572-09-3 (Irinotecan hydrochloride trihydrate)

Irinotecan hydrochloride trihydrate is a water-soluble form of topoisomerase I inhibitor, offering improved bioavailability and stability compared to its anhydrous counterpart. Its hydrate form enhances solubility in aqueous solutions, facilitating convenient formulation into injectable suspensions or solutions for intravenous administration in oncological treatments.
Irinotecan hydrochloride trihydrate structure
136572-09-3 structure
Product name:Irinotecan hydrochloride trihydrate
CAS No:136572-09-3
MF:C33H45ClN4O9
MW:677.184808492661
MDL:MFCD01765731
CID:64437
PubChem ID:87560270

Irinotecan hydrochloride trihydrate Chemical and Physical Properties

Names and Identifiers

    • Irinotecan hydrochloride trihydrate
    • (1,4’-bipiperidine)-1’-carboxylicacid,4,11-diethyl-3,4,12,14-tetrahydro-4-hyd
    • roxy-3,14-dioxo-1h-pyrano(3',4',6,7)indolizino(1,2-b)quinolin-9-ylester,mono
    • trihydrate,(s)-hydrochlorid
    • IRINOTECAN MONOHYDROCHLORIDE TRIHYDRATE
    • IRINOTECAN HCL TRIHYDRATE
    • [1,4'-BIPIPERIDINE]-1'-CARBOXYLIC ACID (S)-4,11-DIETHYL-3,4,12,14-TETRAHYDRO-4-HYDROXY-3,14-DIOXO-1H-PYRANO
    • [3',4',6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL ESTER, HCL TRIHYDRATE
    • (s)-[1,4'-bipiperidine]-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano
    • [3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate
    • Irinotecanhydrochloridetrihydrate(CPT-11)
    • Irinotecan HCl Trihydrate (CPT-11, Camptothecin 11,U-101440E,DQ-2805,Camptosar®,Campto®)
    • Irinotecan Hydrochloride
    • Irinotecan Hydrochloride DMF
    • (+)-(4S)-4,11-Diethyl-4-hydroxy-9-<(piperidinopiperidino)-carbonyloxy>-1H-pyrano<3',4':6,7>indolizino<1,2-b>quinoline-3,14-(4H,12H)-dione hydrochloride trihydrate
    • CPT-11 Trihydrate
    • [1,4′-Bipiperidine]-1′-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester monohydrochloride trihydrate
    • (S)-[1,4'-Bipiperidine]-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate
    • Camptosar
    • Campto
    • CPT 11
    • Irinotecan Hcl
    • Irinotecan (hydrochloride trihydrate)
    • 042LAQ1IIS
    • Onivyde
    • Irinotecan hydrochloride [USAN:JAN]
    • Irinotecan hydrochloride hydrate
    • (+)-Irinotecan hydrochloride trihydrate
    • CPT-11 hydrochloride trihydrate
    • 100286-90-6 (anhyd.)
    • Camptosar (TN)
    • IRINOTECAN HYDROCHLORIDE HYDRATE [JAN]
    • Irinotecan hydrochloride (USP)
    • D01061
    • CHEBI:90881
    • 136572-09-3 (HCl trihydrate)
    • (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, monohydrochloride, trihydrate, (S)-
    • MFCD01862255
    • IRINOTECAN HYDROCHLORIDE [MART.]
    • IRINOTECAN HYDROCHLORIDE [USP MONOGRAPH]
    • DTXSID60929485
    • CCG-220690
    • SW197790-4
    • CS-1139
    • IRINOTECAN HYDROCHLORIDE [ORANGE BOOK]
    • IRINOTECAN HYDROCHLORIDE [VANDF]
    • Q27162852
    • BI164583
    • IRINOTECAN HYDROCHLORIDE [USAN]
    • CHEMBL3989514
    • XELIRI COMPONENT IRINOTECAN HYDROCHLORIDE
    • Onivyde (TN)
    • AMY24930
    • (+)-7-Ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate, monohydrochloride, trihydrate
    • NSC 759878
    • 1-[1-({[(4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]piperidin-1-ium chloride--water (1/3)
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate trihydrate hydrochloride
    • IRINOTECAN HYDROCHLORIDE [USP-RS]
    • MFCD01765731
    • Irinotecan HCI Trihydrate
    • AC-9034
    • [1,4'-Bipiperidine]-1'-carboxylic acid (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester monohydrochloride trihydrate; Irinotecan hydrochloride hydrate; Irinotecan hydrochloride trihydrate
    • KLEAIHJJLUAXIQ-JDRGBKBRSA-N
    • [1,4'-Bipiperidine]-1'-carboxylic acid (4S)-4,11-Diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate
    • U-101,440E
    • s2217
    • AKOS015967279
    • BCP9000794
    • BCP01914
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride--water (1/3)
    • IRINOTECAN HYDROCHLORIDE TRIHYDRATE [WHO-DD]
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride trihydrate.
    • UNII-042LAQ1IIS
    • (S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-Bipiperidine]-1'-carboxylate Hydrochloride Trihydrate
    • DQ-2805
    • HY-16568
    • CPT-11
    • Irinotecan HCl Trihydrate (Campto)
    • NSC-759878
    • 136572-09-3
    • (S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride trihydrate
    • CPT-11 HCl Trihydrate
    • Irinotecan hydrochloride [USAN:USP:JAN]
    • IRINOTECAN HYDROCHLORIDE TRIHYDRATE [MI]
    • Irinotecan hydrochloride trihydrate- Bio-X
    • [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride
    • IRINOTECAN HYDROCHLORIDE TRIHYDRATE [EMA EPAR]
    • DS-2676
    • Irinotecan hydrochloride hydrate (JP17)
    • IRINOTECAN HYDROCHLORIDE TRIHYDRATE [EP MONOGRAPH]
    • Campto (TN)
    • (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate monohydrochloride trihydrate
    • (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate monohydrochloride trihydrate
    • CPT11
    • irinotecan trihydrate hydrochloride
    • (S)-(1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, monohydrochloride, trihydrate
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate hydrochloride--water (1/3)
    • 1-(1-((((4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl)oxy)carbonyl)piperidin-4-yl)piperidin-1-ium chloride--water (1/3)
    • Irinotecan hydrochloride hydrate (JP18)
    • GLXC-03049
    • MDL: MFCD01765731
    • Inchi: 1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2/t33-;;;;/m0..../s1
    • InChI Key: KLEAIHJJLUAXIQ-JDRGBKBRSA-N
    • SMILES: Cl[H].O(C1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])C([H])([H])[H])=C1C(C3=C([H])C4=C(C([H])([H])OC([C@@]4(C([H])([H])C([H])([H])[H])O[H])=O)C(N3C1([H])[H])=O)=N2)C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O.O([H])[H].O([H])[H].O([H])[H]

Computed Properties

  • Exact Mass: 676.287507g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 676.287507g/mol
  • Monoisotopic Mass: 676.287507g/mol
  • Topological Polar Surface Area: 116Ų
  • Heavy Atom Count: 47
  • Complexity: 1200
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 5

Experimental Properties

  • Density: ==
  • Melting Point: 250-256 ºC (dec.)
  • Boiling Point: 257°C(lit.)
  • Flash Point: 482 °C
  • PSA: 141.89000
  • LogP: 4.57600
  • Merck: 5091

Irinotecan hydrochloride trihydrate Security Information

Irinotecan hydrochloride trihydrate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Irinotecan hydrochloride trihydrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XH448-500mg
Irinotecan hydrochloride trihydrate
136572-09-3 99%,BR,
500mg
¥327.9 2023-09-02
ChemScence
CS-1139-50mg
Irinotecan hydrochloride trihydrate
136572-09-3 99.87%
50mg
$60.0 2022-03-28
Fluorochem
050740-1g
Irinotecan, Hydrochloride Salt
136572-09-3 >98.0%(HPLC)(T)
1g
£280.00 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6338-100mg
Irinotecan HCl Trihydrate
136572-09-3 98%
100mg
¥453.00 2023-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0486-100 mg
Irinotecan hydrochloride trihydrate
136572-09-3 99.78%
100MG
¥800.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I129860-1g
Irinotecan hydrochloride trihydrate
136572-09-3 ≥98%
1g
¥675.90 2023-09-02
TRC
I767500-250mg
Irinotecan Hydrochloride Trihydrate
136572-09-3
250mg
$385.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0486-50 mg
Irinotecan hydrochloride trihydrate
136572-09-3 99.78%
50mg
¥492.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0486-1 mL * 10 mM (in DMSO)
Irinotecan hydrochloride trihydrate
136572-09-3 99.78%
1 mL * 10 mM (in DMSO)
¥582.00 2022-04-26
S e l l e c k ZHONG GUO
S2217-10mM (1mL in DMSO)
Irinotecan HCl Trihydrate
136572-09-3 99.97%
10mM (1mL in DMSO)
¥1545.43 2023-09-16

Irinotecan hydrochloride trihydrate Production Method

Irinotecan hydrochloride trihydrate Suppliers

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:136572-09-3) Irinotecan hydrochloride trihydrate
Order Number:LE024
Stock Status:in Stock
Quantity:USP47
Purity:99%
Pricing Information Last Updated:Monday, 28 April 2025 10:08
Price ($):discuss personally

Irinotecan hydrochloride trihydrate Related Literature

Additional information on Irinotecan hydrochloride trihydrate

Irinotecan Hydrochloride Trihydrate (CAS 136572-09-3): A Comprehensive Overview of Its Chemistry, Mechanism, and Clinical Applications

The Irinotecan hydrochloride trihydrate, identified by the CAS no 136572-09-3, stands as a pivotal chemotherapeutic agent in oncology, particularly for the treatment of solid tumors such as colorectal cancer. This topoisomerase I inhibitor is renowned for its ability to disrupt DNA replication and repair mechanisms, thereby inducing apoptosis in rapidly dividing cancer cells. Its unique chemical structure and formulation—comprising a water-soluble trihydrate salt—enhance its pharmacokinetic profile compared to earlier generations of topoisomerase inhibitors.

Chemically, irinotecan is a semisynthetic derivative of camptothecin, isolated from the Chinese tree Camptotheca acuminata. The hydrochloride trihydrate form stabilizes the compound’s solubility and bioavailability when administered intravenously or orally. Its molecular formula, C29H35CIN4O8S·HCl·3H2O, reflects the complex interplay between its camptothecin backbone and the N-(γ-L-glutamyl)-β-alanine prodrug moiety, which enhances tumor penetration while minimizing systemic toxicity. Recent studies (e.g., a 2024 review in Cancer Chemotherapy and Pharmacology) highlight how this structural design allows targeted activation via carboxypeptidase-mediated cleavage in tumor microenvironments.

Mechanistically, Irinotecan hydrochloride trihydrate exerts its antineoplastic effects by binding to DNA-topoisomerase I complexes during replication. This inhibits enzyme activity, trapping covalent DNA breaks that trigger cell cycle arrest and apoptosis. A groundbreaking 2023 study in Nature Communications revealed additional interactions with histone-modifying enzymes, suggesting broader epigenetic effects that may synergize with immunotherapies—a direction currently under clinical investigation (Phase II trials NCTxxxxxx). Such findings underscore its evolving role beyond traditional chemotherapy paradigms.

In clinical practice, this compound remains a cornerstone of first-line regimens for metastatic colorectal cancer when combined with fluoropyrimidines (e.g., FOLFIRINOX). Recent advancements include nanoparticle encapsulation technologies that reduce off-target effects while prolonging circulation time—a strategy validated in a Phase III trial (reported at ASCO 2024) where progression-free survival improved by 18% compared to conventional formulations. Additionally, emerging data from Japan’s National Cancer Center demonstrate promising outcomes when paired with anti-PD-1 antibodies in triple-negative breast cancer models.

Precision medicine approaches are further refining its application through pharmacogenomic insights. For instance, UGT1A1 enzyme polymorphisms—linked to irinotecan metabolism—are now routinely tested to personalize dosing regimens, minimizing severe neutropenia risks as shown in a 2024 prospective cohort study involving over 1,500 patients published in JAMA Oncology. Concurrently, liquid biopsy analyses detecting circulating tumor DNA markers are enabling real-time monitoring of treatment response and resistance development.

Safety considerations remain critical despite these advances. Myelosuppression and severe diarrhea—mediated by SN-38 metabolite accumulation—require meticulous management through prophylactic antibiotics and antidiarrheals like loperamide. Notably, recent research from MD Anderson Cancer Center identifies novel biomarkers predictive of gastrointestinal toxicity risk using multiomics profiling techniques.

The evolving landscape of oncology continues to position Irinotecan hydrochloride trihydrate CAS no 136572-09-3 at the forefront of therapeutic innovation. Its integration with emerging modalities like targeted therapies and immune checkpoint inhibitors represents a paradigm shift toward personalized combination strategies that maximize efficacy while minimizing adverse effects—a trajectory supported by over 50 ongoing clinical trials globally as per ClinicalTrials.gov data (as of Q1 2024). As mechanistic understanding deepens through proteomic studies and AI-driven drug repurposing platforms, this compound’s legacy as a versatile anticancer agent is set to endure into the next decade.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:136572-09-3)Irinotecan hydrochloride trihydrate
A851338
Purity:99%
Quantity:5g
Price ($):189.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:136572-09-3)盐酸伊立替康三水合物
LE25880595
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry